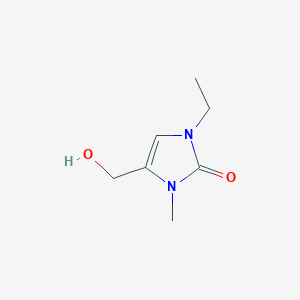
1-Ethyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethyl group at position 1, a hydroxymethyl group at position 4, and a methyl group at position 3 of the imidazole ring
准备方法
The synthesis of 1-Ethyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-3-methylimidazolium chloride with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
化学反应分析
1-Ethyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Ethyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 1-Ethyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-Ethyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium chloride: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
4-Hydroxymethyl-1-methylimidazole: Lacks the ethyl group, affecting its reactivity and applications.
1-Ethyl-4-methylimidazole: Lacks the hydroxymethyl group, leading to different chemical behavior. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
1-ethyl-4-(hydroxymethyl)-3-methylimidazol-2-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-9-4-6(5-10)8(2)7(9)11/h4,10H,3,5H2,1-2H3 |
InChI 键 |
NTOFIZRDUMSHPA-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(N(C1=O)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



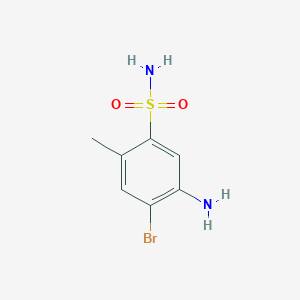
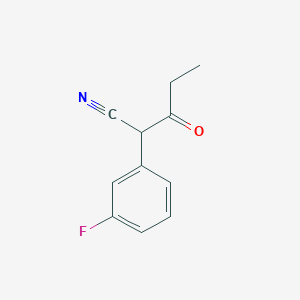
![4-[(Methylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13227824.png)
![(2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13227832.png)

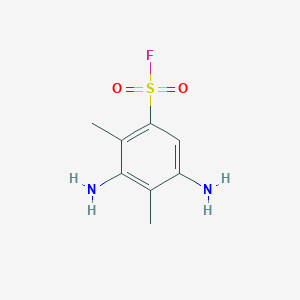

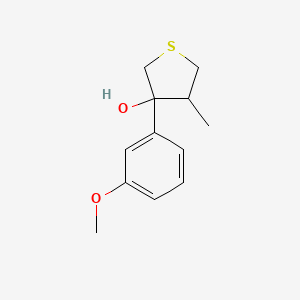
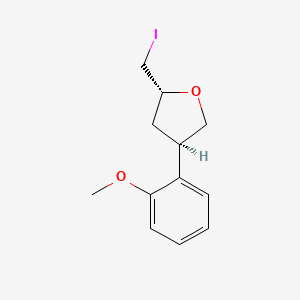

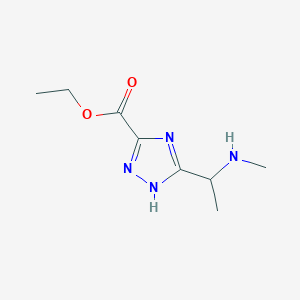

![4,4,6,6-Tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13227898.png)
